2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide
Overview
Description
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H6F2N2O4S. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide typically involves a series of chemical reactions. One common method includes the fluorination of 2,5-dichlorotoluene followed by nitration. The detailed steps are as follows :
Fluorination: 2,5-dichlorotoluene is reacted with an excess of a fluorinating agent to produce 2,5-difluorotoluene.
Nitration: The resulting 2,5-difluorotoluene is then subjected to nitration to yield 2,4-difluoro-5-nitrotoluene.
Sulfonamide Formation: Finally, the nitrotoluene derivative is reacted with methylamine and a sulfonyl chloride to form this compound.
Chemical Reactions Analysis
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4-difluoro-N-methyl-5-aminobenzenesulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Scientific Research Applications
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide can be compared with similar compounds such as:
2,4-difluoro-5-nitrobenzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
2,4-difluoro-N-methylbenzenesulfonamide:
2,5-difluoro-4-nitrobenzenesulfonamide: Has a different substitution pattern, which can influence its chemical behavior and uses.
Properties
IUPAC Name |
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O4S/c1-10-16(14,15)7-3-6(11(12)13)4(8)2-5(7)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNCAUCNCDIBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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